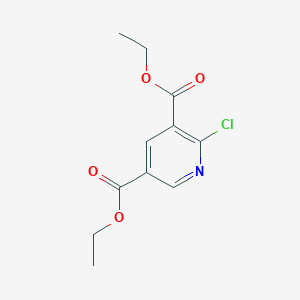

Diethyl 2-chloropyridine-3,5-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO4 |

|---|---|

Molecular Weight |

257.67 g/mol |

IUPAC Name |

diethyl 2-chloropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-8(9(12)13-6-7)11(15)17-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

WIIFLBXXWDMXJS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Cl)C(=O)OCC |

Origin of Product |

United States |

Overview of Pyridine Dicarboxylates As Versatile Chemical Scaffolds

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that are integral to numerous areas of chemistry and biology. nih.govresearchgate.netrsc.org Among these, pyridine dicarboxylates, which feature two carboxylic acid or ester groups on the pyridine ring, are particularly noteworthy for their roles as versatile chemical scaffolds. rsc.orgresearchgate.net These scaffolds serve as foundational structures for the construction of a wide array of more complex molecules with diverse applications.

The strategic placement of the dicarboxylate groups on the pyridine ring allows for a variety of chemical transformations, making them valuable in coordination chemistry, catalysis, and materials science. rsc.orgresearchgate.net For instance, pyridine-2,6-dicarboxamide based scaffolds have been shown to be crucial in the stabilization of reactive species and in modeling the active sites of metalloenzymes. rsc.orgresearchgate.net Furthermore, the pyridine-3,5-dicarbonitrile (B74902) moiety has been extensively investigated for its use in the development of organic light-emitting diodes (OLEDs). beilstein-journals.org The presence of multiple functional groups on the pyridine dicarboxylate scaffold provides chemists with the tools to design and synthesize novel functional materials and biologically active compounds. researchgate.net

Significance of Halogenated Pyridine Derivatives in Organic Synthesis

The introduction of a halogen atom onto a pyridine (B92270) ring significantly enhances its synthetic utility. chemrxiv.orgmountainscholar.orgnih.gov Halogenated pyridines are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. mountainscholar.orgnih.govresearchgate.net The carbon-halogen bond serves as a reactive handle, enabling a wide range of subsequent bond-forming reactions. chemrxiv.org This allows for the diversification of chemical structures, which is a critical aspect of drug discovery and development. chemrxiv.org

Despite their importance, the selective halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution reactions. nih.gov Consequently, synthetic chemists have developed various strategies to achieve regioselective halogenation. chemrxiv.orgmountainscholar.org The ability to install a halogen at a specific position on the pyridine ring is crucial for controlling the outcome of subsequent reactions and for the targeted synthesis of complex molecules. mountainscholar.org

Contextualizing Diethyl 2 Chloropyridine 3,5 Dicarboxylate Within Pyridine Chemistry

Historical and Evolving Synthetic Approaches to Pyridine-3,5-dicarboxylates

The foundational method for synthesizing the pyridine-3,5-dicarboxylate (B1229872) core is the Hantzsch dihydropyridine (B1217469) synthesis, first reported by Arthur Rudolf Hantzsch in 1881. wikipedia.org This multi-component reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The primary product of this reaction is a 1,4-dihydropyridine (B1200194) derivative, which is subsequently oxidized to form the aromatic pyridine ring. wikipedia.org The thermodynamic driving force for this oxidation step is the stability gained through aromatization. wikipedia.org

Historically, the classical Hantzsch synthesis faced several limitations, including often harsh reaction conditions, extended reaction times, and modest product yields. wikipedia.org Over the decades, significant research has been directed towards optimizing this venerable reaction. Modern approaches have focused on developing more efficient and environmentally benign protocols. These advancements include the use of green chemistry principles, such as employing water as a solvent, and the application of microwave irradiation to accelerate the reaction. wikipedia.org The evolution of the Hantzsch synthesis reflects a broader trend in organic chemistry towards more sustainable and atom-efficient synthetic methods.

Direct and Indirect Esterification Strategies for Pyridine Dicarboxylic Acids

The synthesis of diethyl pyridine-3,5-dicarboxylates can be approached through the esterification of the corresponding pyridine dicarboxylic acids.

Direct Esterification: Traditionally, direct esterification involves reacting the pyridine carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com However, this method often requires a complex workup procedure, including neutralization of the acid catalyst at low temperatures to prevent hydrolysis of the newly formed ester, followed by solvent extractions and vacuum distillation for purification. google.com

More advanced, cyclic processes have been developed to streamline direct esterification. In one such process, the strong acid salt of a pyridine carboxylic acid ester itself serves as the catalyst. This allows for the reaction to be carried out at reflux temperatures, with the final ester product being recovered directly from the reaction medium by distillation, leaving the catalyst-containing residue to be used in subsequent batches. google.com

Indirect Esterification: Indirect routes often involve the transformation of other functional groups on the pyridine ring into ester groups. One notable method is the palladium-catalyzed reaction of dichloropyridine compounds with carbon monoxide and an alcohol. google.com This process, known as carbonylation, provides a pathway to dicarboxylic acid esters from readily available halogenated pyridines. Another indirect approach involves the hydrolysis of a pre-existing diester to the corresponding dicarboxylic acid, followed by purification and re-esterification. googleapis.com While feasible, this multi-step sequence can result in significant product loss, particularly during the purification of the intermediate diacid. googleapis.com

Multicomponent Reactions for Pyridine Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. The Hantzsch synthesis is a prime example of an MCR used for pyridine ring formation.

Adaptations of the Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a four-component reaction that provides access to pyridine-3,5-dicarboxylates through an initial 1,4-dihydropyridine intermediate. chemtube3d.com The general reaction involves an aldehyde, two equivalents of a β-ketoester, and ammonia. chemtube3d.comorganic-chemistry.org The versatility of this reaction has led to numerous adaptations to improve its efficiency and scope.

While the original procedure typically yielded symmetrical products, modifications have been developed to allow for the synthesis of unsymmetrical dihydropyridines. thermofisher.com Significant research has focused on optimizing reaction conditions. For instance, the use of aqueous micelles and ultrasonic irradiation has been shown to dramatically improve yields, with some model reactions achieving up to 96% product yield. wikipedia.org These adaptations often aim to create milder and more environmentally friendly reaction conditions compared to the classical methods. wikipedia.org

| Component | Role in the Reaction | Example |

|---|---|---|

| Aldehyde | Provides the C4 carbon of the pyridine ring | Formaldehyde, Benzaldehyde |

| β-Ketoester (2 equiv.) | Provide the C2, C3, C5, and C6 carbons and the ester groups | Ethyl acetoacetate |

| Nitrogen Donor | Provides the nitrogen atom of the pyridine ring | Ammonia, Ammonium acetate |

One-Pot Reaction Protocols

Direct aromatization within the one-pot synthesis can be achieved using a variety of oxidizing agents, such as ferric chloride, manganese dioxide, or potassium permanganate. wikipedia.org The development of one-pot methods aligns with the principles of green chemistry by reducing solvent usage and waste generation associated with multiple reaction and purification steps. oist.jp

Catalytic Systems in Pyridine Dicarboxylate Synthesis

The choice of catalyst is crucial in modern organic synthesis for improving reaction rates, yields, and selectivity. Both metal-based and organic catalysts have been successfully employed in the synthesis of pyridine dicarboxylates.

Organocatalysis Approaches (e.g., Pyrrolidine-Acetic Acid, β-Proline)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysis. thieme-connect.com These catalysts are generally less toxic, less expensive, and more stable under ambient conditions. thieme-connect.com

Specific examples in pyridine synthesis include:

Pyrrolidine-Acetic Acid: This catalytic system has been effectively used in a one-pot method for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions. oist.jp

β-Proline: L-proline, a naturally occurring amino acid, and its derivatives have been utilized as benign catalysts for the multi-component synthesis of various poly-substituted pyridine derivatives. rsc.org These reactions proceed under mild conditions, showcasing the utility of amino acid-based catalysts in heterocyclic synthesis.

The use of such organocatalysts represents a significant step towards developing more sustainable and efficient synthetic routes for complex molecules like this compound.

| Catalyst | Reaction Type | Key Advantages |

|---|---|---|

| Pyrrolidine-Acetic Acid | One-pot synthesis of pyridine dicarboxylic acid derivatives | Mild reaction conditions, high atom economy. oist.jp |

| L-Proline | Multi-component synthesis of substituted pyridines | Benign, readily available, mild conditions. rsc.org |

Transition Metal-Catalyzed Methods (e.g., Copper, Palladium)

Transition metal catalysis offers powerful and efficient routes for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex molecules like this compound. Palladium and copper catalysts, in particular, have been extensively explored for their role in the synthesis of pyridine derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are fundamental in modern organic synthesis. In the context of pyridine dicarboxylates, palladium-catalyzed alkoxycarbonylation of chloropyridines has emerged as a highly effective strategy. This method involves the reaction of a chloropyridine with carbon monoxide and an alcohol in the presence of a palladium catalyst and a suitable ligand. For instance, the synthesis of diethyl pyridine-2,3-dicarboxylate has been successfully achieved from 2,3-dichloropyridine (B146566) using palladium acetate as the catalyst and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand. The reaction proceeds under a carbon monoxide atmosphere and yields the desired dicarboxylate in good yields. This approach could be hypothetically extended to the synthesis of this compound starting from 2,3,5-trichloropyridine, where selective carbonylation at the 3- and 5-positions would be the key challenge.

The reaction conditions for such palladium-catalyzed carbonylations are critical and often require careful optimization. Parameters such as the choice of palladium precursor, ligand, base, solvent, temperature, and carbon monoxide pressure can significantly influence the yield and selectivity of the reaction.

| Parameter | Typical Conditions for Palladium-Catalyzed Alkoxycarbonylation |

| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Reactants | Dichloropyridine, Ethanol (B145695), Carbon Monoxide |

| Solvent | Toluene, Dioxane |

| Base | Triethylamine (Et₃N), Sodium Acetate (NaOAc) |

| Temperature | 100-150 °C |

| Pressure | 1-10 atm of CO |

While specific examples of copper-catalyzed synthesis of this compound are not extensively documented in the literature, copper catalysis is well-established for various C-N and C-O bond-forming reactions. Copper-catalyzed methods could potentially be employed in the later stages of the synthesis, for instance, in the modification of the chloro-substituent or in coupling reactions involving the pyridine ring.

Modern Synthetic Enhancements (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. The application of microwave irradiation in the synthesis of heterocyclic compounds, including pyridine derivatives, has been particularly successful.

One of the most prominent methods for synthesizing the pyridine core is the Hantzsch dihydropyridine synthesis. This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia. While the classical Hantzsch synthesis often requires long reaction times and harsh conditions, microwave-assisted protocols have been developed to overcome these limitations. Microwave irradiation can significantly reduce the reaction time from hours to minutes and often leads to higher yields of the desired dihydropyridine products. These dihydropyridines can then be oxidized to the corresponding pyridine derivatives.

The general scheme for a microwave-assisted Hantzsch synthesis is as follows:

Reactants → [Microwave Irradiation] → Dihydropyridine → [Oxidation] → Pyridine

The efficiency of microwave-assisted synthesis is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in cleaner reactions with fewer side products.

| Feature | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Hours to Days | Minutes to Hours |

| Energy Efficiency | Lower | Higher |

| Heating | Conduction and Convection | Direct Molecular Interaction |

| Temperature Gradient | Present | Minimized |

| Yields | Often lower | Often higher |

| Side Reactions | More prevalent | Reduced |

While a direct microwave-assisted synthesis for this compound is not explicitly reported, the principles of microwave-assisted Hantzsch synthesis could be adapted for the preparation of a suitable dihydropyridine precursor, which could then be chlorinated and aromatized to yield the final product.

Synthesis of Precursors and Related Halogenated Pyridine Intermediates

The synthesis of this compound is heavily reliant on the availability of suitably functionalized precursors and halogenated pyridine intermediates. A key precursor is 2-chloropyridine-3,5-dicarboxylic acid. The synthesis of this intermediate can be challenging and often involves multi-step sequences.

One potential route to 2-chloropyridine-3,5-dicarboxylic acid involves the oxidation of a substituted pyridine. For instance, the oxidation of 3,5-lutidine (3,5-dimethylpyridine) can yield pyridine-3,5-dicarboxylic acid. Subsequent chlorination at the 2-position would then be required. The regioselectivity of the chlorination step is a critical consideration.

Another approach involves the construction of the pyridine ring from acyclic precursors already bearing the desired functionalities. For example, the condensation of enamines with α,β-unsaturated carbonyl compounds can lead to the formation of substituted pyridines. The strategic introduction of a chlorine atom and two ester groups at the appropriate positions of the acyclic precursors is essential for this strategy to be successful.

The synthesis of related halogenated pyridine intermediates, such as 2,3-dichloropyridine and 2,5-dichloropyridine, is also of significant importance as they can serve as starting materials for subsequent carbonylation reactions to introduce the dicarboxylate functionality. These dichloropyridines are typically prepared through various chlorination methods of pyridine or its derivatives.

The synthesis of 2-chloro-4-pyridinecarboxylic acid has been reported via the reaction of isonicotinic acid N-oxide with phosphorus oxychloride and phosphorus pentachloride. A similar strategy could potentially be adapted for the synthesis of 2-chloropyridine-3,5-dicarboxylic acid from the corresponding N-oxide of pyridine-3,5-dicarboxylic acid.

Finally, the esterification of the dicarboxylic acid to the corresponding diethyl ester is a standard transformation, typically achieved by reacting the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

| Precursor/Intermediate | Potential Synthetic Route |

| Pyridine-3,5-dicarboxylic acid | Oxidation of 3,5-lutidine |

| 2-Chloropyridine-3,5-dicarboxylic acid | Chlorination of pyridine-3,5-dicarboxylic acid |

| 2,3-Dichloropyridine | Chlorination of pyridine |

| This compound | Esterification of 2-chloropyridine-3,5-dicarboxylic acid |

Solid-State Structural Analysis via X-ray Crystallography

Molecular Conformation, Bond Lengths, and Bond Angles:This subsection would have presented a detailed geometric description of the molecule in its crystalline form, including the precise lengths of all atomic bonds and the angles between them. This information provides insight into the molecule's three-dimensional shape and potential intermolecular interactions.

While information exists for structurally similar compounds, such as Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the strict requirement to focus solely on this compound prevents the use of data from these analogues. The substitution of a methyl group with a chlorine atom significantly alters the electronic and steric properties of the molecule, making direct data comparison or substitution scientifically invalid for a detailed structural characterization.

Therefore, until dedicated research on the synthesis and structural analysis of this compound is published and made available, a comprehensive and scientifically accurate article as per the requested outline cannot be generated.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The crystal packing and supramolecular architecture of pyridine dicarboxylate derivatives are significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds and π-stacking. In derivatives of diethyl pyridine-3,5-dicarboxylate, weak intermolecular C—H···O interactions are crucial for stabilizing the crystal packing. These interactions, along with C—H···π interactions involving the nitrogen-containing heterocyclic ring, contribute to the formation of a three-dimensional network, reinforcing the cohesion of the structure. For instance, in the crystal structure of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, layers of dihydropyridine are linked by such C—H···π interactions.

In related dihydropyridine structures, classical N—H···O hydrogen bonds are often observed, linking molecules into chains. Furthermore, intramolecular C—H···O hydrogen bonds can also be present, contributing to the conformational stability of the molecule.

π-π stacking interactions are another key feature in the crystal structures of pyridine derivatives. These interactions occur between the aromatic pyridine rings of adjacent molecules. The nature of these interactions can vary, leading to different packing motifs such as ladder-like or step-like one-dimensional chains. The strength and geometry of these π-π stacking interactions are influenced by the substituents on the pyridine ring. For example, the presence of electron-withdrawing or donating groups can alter the electron density of the aromatic ring, thereby affecting the stacking arrangement. In chloropyridine compounds, in addition to π-π stacking, other interactions like C–Cl···π and halogen bonds can play a role in the crystal packing.

| Interaction Type | Donor (D) | Acceptor (A) | Typical Distance (D···A) | Reference Compound Example |

| Intermolecular Hydrogen Bond | C—H | O | ~3.25 Å | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate |

| π-Stacking | Pyridine Ring (Centroid) | Pyridine Ring (Centroid) | ~3.4 - 4.4 Å | Pyridine Dimers |

| N-H···O Hydrogen Bond | N—H | O | Not applicable for the title compound | Dihydropyridine derivatives |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule dominates over the sum of electron densities of all other molecules in the crystal.

By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular interactions can be visualized. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. These plots display the distance from the surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on the fingerprint plot are characteristic of specific types of interactions.

H···H contacts: These are generally the most abundant interactions and appear as a large, diffuse region in the center of the fingerprint plot.

O···H/H···O contacts: Corresponding to C—H···O hydrogen bonds, these appear as distinct "wings" or sharp spikes in the fingerprint plot.

C···H/H···C contacts: These represent C-H···π interactions and are also visible as wings on the plot.

Other contacts: Depending on the substituents, contacts involving atoms like chlorine (Cl···H/H···Cl) or nitrogen (N···H/H···N) can also make significant contributions to the crystal packing and will have characteristic representations on the fingerprint plot.

In related structures, such as diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate, H···H contacts are the most prominent, followed by O···H/H···O, C···H/H···C, and S···H/H···S interactions. The sharp spikes corresponding to O···H/H···O contacts are indicative of the N—H···O hydrogen bonds present in that particular structure. For this compound, one would expect to see significant contributions from H···H, O···H/H···O, C···H/H···C, and Cl···H/H···Cl contacts.

| Interaction Type | Typical Percentage Contribution (in related structures) | Appearance on Fingerprint Plot |

| H···H | 35-55% | Large, diffuse central region |

| O···H/H···O | 15-30% | Sharp, distinct "wings" or spikes |

| C···H/H···C | 10-20% | "Wings" flanking the central region |

| Cl···H/H···Cl | Variable | Specific regions on the plot |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, the molecular formula is C₁₁H₁₂ClNO₄. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen).

The calculated elemental composition provides a benchmark against which experimentally determined values can be compared to confirm the purity and identity of a synthesized sample.

Table of Theoretical Elemental Composition for this compound (C₁₁H₁₂ClNO₄)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 50.88 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.66 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.66 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.39 |

| Oxygen | O | 15.999 | 4 | 63.996 | 24.65 |

| Total | 259.673 | 100.00 |

Computational and Theoretical Insights into Diethyl 2 Chloropyridine 3,5 Dicarboxylate

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its balance of computational cost and accuracy. mdpi.com This approach is used to determine the electronic energy of a molecule based on its electron density, which allows for the prediction of a wide range of molecular properties. mdpi.com For pyridine (B92270) derivatives, DFT methods, such as B3LYP, are commonly used with basis sets like 6-311++G(d,p) to model their structure and behavior. nih.govnih.govmdpi.com

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For similar pyridine dicarboxylate compounds, such as Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, studies have shown that the pyridine ring is approximately planar. nih.govresearchgate.net The orientation of the two diethyl carboxylate groups relative to the pyridine ring is a key aspect of conformational analysis. These ester groups can rotate, potentially leading to several stable conformers with subtle energy differences. The planarity of the core ring is a common feature in such aromatic systems, influencing the molecule's packing in the solid state and its interactions with other molecules. nih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netresearching.cn Theoretical spectra are generated and compared with experimental data to assign specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. nih.gov To improve agreement with experimental results, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and basis set deficiencies. nih.gov For Diethyl 2-chloropyridine-3,5-dicarboxylate, characteristic vibrational modes can be predicted for its functional groups.

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1700-1750 |

| C-O (Ester) | Stretching | 1200-1300 |

| Pyridine Ring | C=C/C=N Stretching | 1400-1600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-Cl | Stretching | 600-800 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic transitions. schrodinger.comajchem-a.com A small energy gap generally indicates high chemical reactivity and suggests that the molecule can be easily excited. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. ajchem-a.com For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed over the electron-withdrawing carboxylate groups and the chloro-substituted carbon.

| Parameter | Significance |

|---|---|

| HOMO Energy | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy | Related to the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule by mapping the electrostatic potential onto the electron density surface. researchgate.netresearchgate.net MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other chemical species. researchgate.net The potential is color-coded: red regions indicate a negative electrostatic potential, representing areas rich in electrons that are susceptible to electrophilic attack. In contrast, blue regions signify a positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen atoms of the carboxylate groups and the nitrogen atom of the pyridine ring. Positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. scirp.orgscirp.org It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). mdpi.com A higher E(2) value signifies a more intense interaction and greater stabilization of the molecule. acadpubl.eu This analysis provides a detailed picture of the electronic communication between different parts of the molecule, such as delocalization from the lone pairs (n) of oxygen or nitrogen atoms into anti-bonding (π) orbitals of the pyridine ring or carbonyl groups (n → π), or from π orbitals to other π* orbitals (π → π*). These interactions are crucial for understanding the molecule's electronic stability and reactivity. mdpi.com

Analysis of Noncovalent Interactions (NCI) and Quantum Theory of Atoms-in-Molecules (QTAIM)

While covalent bonds define the primary structure of a molecule, noncovalent interactions (NCIs) are critical for understanding its conformation, crystal packing, and interactions with other molecules. The NCI index is a computational tool that visualizes these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. researchgate.netresearchgate.netmdpi.com It is based on the electron density and its reduced density gradient. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org QTAIM identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) found between two atoms indicates the presence of a chemical bond. muni.cz The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), are used to classify the nature of the interaction. A high ρ value suggests a covalent bond (shared-shell interaction), while a low ρ value is characteristic of closed-shell interactions like ionic bonds, hydrogen bonds, or van der Waals forces. muni.cz

| QTAIM Parameter at BCP | Interpretation |

|---|---|

| Electron Density (ρ) | Indicates the strength of the bond; higher values suggest stronger bonds. |

| Laplacian of Electron Density (∇²ρ) | Indicates the nature of the interaction. ∇²ρ < 0 for shared-shell (covalent) interactions; ∇²ρ > 0 for closed-shell (ionic, H-bond, vdW) interactions. muni.cz |

| Total Energy Density (H(r)) | Also helps classify interactions. H(r) < 0 suggests a degree of covalent character. |

Solvent Effects on Electronic Structure and Reactivity Modeling

Theoretical investigations on substituted pyridines have shown that solvent polarity can induce notable changes in molecular properties. For instance, a DFT study on 3-chloropyridine (B48278) revealed that while molecular geometry is only slightly affected by the solvent, vibrational frequencies and other chemical properties are significantly altered. researchgate.net An increase in solvent polarity is generally expected to influence the electron distribution within this compound. The chlorine atom and the carbonyl groups of the ethyl esters are electron-withdrawing, creating a dipole moment. In polar solvents, this dipole moment will interact with the solvent's dipole, leading to a stabilization of the ground and/or excited states.

This interaction can be modeled computationally using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation. These models can predict changes in:

UV-Vis Absorption Spectra: The polarity of the solvent can lead to a shift in the absorption maxima (λmax). This phenomenon, known as solvatochromism, can be positive (a red shift to longer wavelengths) or negative (a blue shift to shorter wavelengths), depending on the relative stabilization of the ground and excited states. For pyridine derivatives exhibiting intramolecular charge transfer (ICT), a strong solvatochromic emission is often observed. researchgate.net

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be altered by the solvent. This, in turn, affects the HOMO-LUMO gap, which is a key indicator of chemical reactivity and kinetic stability.

Dipole Moment: The dipole moment of the molecule can be enhanced in polar solvents due to the polarization of the electron density.

The following table illustrates the hypothetical effect of solvent polarity on key electronic properties of this compound, based on general principles observed in related compounds.

| Solvent | Dielectric Constant (ε) | Expected Effect on λmax | Expected Effect on HOMO-LUMO Gap |

| n-Hexane | 1.88 | Reference | Reference |

| Dichloromethane | 8.93 | Red Shift | Decrease |

| Ethanol (B145695) | 24.55 | Further Red Shift | Further Decrease |

| Water | 80.1 | Significant Red Shift | Significant Decrease |

This table is predictive and based on general principles of solvent effects on similar molecules.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling is a crucial aspect of computational chemistry that aims to establish a quantitative relationship between the structure of a molecule and its chemical reactivity or biological activity. For this compound, such models can provide valuable insights into its behavior in various chemical transformations. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are instrumental in this regard.

While specific QSAR models for this compound are not documented in the provided search results, the methodology has been successfully applied to analogous pyridine and dihydropyridine (B1217469) derivatives to define pharmacophore elements and predict their biological activities. nih.gov A similar approach could be employed to predict the chemical reactivity of this compound.

A predictive model for the reactivity of this compound would typically involve the following steps:

Dataset Generation: A series of related pyridine dicarboxylate derivatives with known experimental reactivity data would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and HOMO/LUMO energies. The presence of the electron-withdrawing chlorine atom and ester groups will significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters. The orientation of the diethyl ester groups would be a key steric factor.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing connectivity and branching.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

The following table outlines some of the key descriptors that would be relevant for building a predictive model for the reactivity of this compound.

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |

| Atomic Charges on Pyridine Ring | Indicates sites susceptible to nucleophilic or electrophilic attack. | |

| Dipole Moment | Influences interactions with polar reagents and solvents. | |

| Steric | Molecular Volume | Affects the accessibility of the reactive sites. |

| Torsional Angles of Ester Groups | Determines the conformation and steric hindrance around the pyridine core. | |

| Topological | Connectivity Indices | Quantifies the branching and complexity of the molecular structure. |

By developing and validating such predictive models, it would be possible to forecast the reactivity of novel, unsynthesized derivatives of this compound, thereby guiding experimental efforts and accelerating the discovery of compounds with desired properties.

Strategic Applications of Diethyl 2 Chloropyridine 3,5 Dicarboxylate in Advanced Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

Diethyl 2-chloropyridine-3,5-dicarboxylate is a valuable intermediate in the creation of intricate heterocyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. The chlorine atom at the 2-position of the pyridine (B92270) ring in this compound is a key functional group that allows for a variety of subsequent chemical transformations. This reactivity enables chemists to introduce different substituents and build more complex molecular architectures. For instance, the chloro group can be displaced by various nucleophiles, paving the way for the synthesis of novel fused heterocyclic structures. This strategic placement of a reactive handle on a stable pyridine core makes it an important tool for synthetic chemists aiming to construct complex, multi-ring systems with potential biological or material applications.

Precursor for Dihydropyridine (B1217469) and Pyridine Derivative Scaffolds

This compound serves as a foundational precursor for a wide array of dihydropyridine and pyridine derivatives. The classic Hantzsch pyridine synthesis, a multi-component reaction, is often employed to create dihydropyridine structures, which can then be oxidized to form the corresponding pyridine. While the Hantzsch synthesis typically involves an aldehyde, a β-ketoester, and a nitrogen source, modifications and subsequent reactions of related pyridine structures are common. For example, derivatives of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate are formed through the oxidation of 4-substituted Hantzsch dihydropyridines. The resulting pyridine dicarboxylate scaffold is a versatile platform for further functionalization, leading to a diverse library of compounds. These scaffolds are of significant interest due to their prevalence in biologically active molecules, including a class of drugs known as calcium channel blockers.

| Precursor Compound | Reaction Type | Resulting Scaffold | Key Features |

| This compound | Nucleophilic Substitution | Substituted Pyridine Derivatives | Versatile for introducing various functional groups. |

| Hantzsch Dihydropyridine Precursors | Oxidation | Pyridine Derivatives | Aromatization drives the reaction, leading to stable pyridine rings. wikipedia.org |

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The dicarboxylate functionality of this compound and its derivatives makes them excellent candidates for ligand design in coordination chemistry and for the construction of metal-organic frameworks (MOFs). The two ester groups can be hydrolyzed to carboxylic acids, which are then able to coordinate with metal ions. The nitrogen atom of the pyridine ring also provides an additional coordination site. This ability to bind to metal centers in multiple ways allows for the creation of stable and well-defined coordination complexes and extended porous structures known as MOFs. MOFs are highly valued for their applications in gas storage, catalysis, and separation technologies. The specific geometry and electronic properties of the pyridine-dicarboxylate ligand influence the resulting structure and properties of the metal complex or MOF. For instance, pyridine-3,5-dicarboxylic acid has been used to create a series of new MOFs with diverse structural architectures by reacting with various d-metal ions. rsc.org

Contributions to the Development of Functional Organic Materials (e.g., OLEDs, Photovoltaic Cells)

While direct applications of this compound in functional organic materials are not extensively documented, the broader class of pyridine derivatives plays a significant role in this area. Organic materials with extended π-conjugated systems, which can be built upon pyridine scaffolds, exhibit semiconducting properties that are useful in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells. mdpi.com The electron-deficient nature of the pyridine ring can be tuned by the introduction of various substituents, thereby modifying the electronic properties of the resulting material. The ability to systematically alter the molecular structure allows for the optimization of properties such as charge transport and light absorption/emission, which are crucial for the performance of these devices. The development of novel pyridine-based ligands and their metal complexes is an active area of research for creating new functional materials with enhanced performance.

Methodological Advancements in Multicomponent Reaction Design

The synthesis of the core pyridine-dicarboxylate structure is often achieved through multicomponent reactions (MCRs), most notably the Hantzsch dihydropyridine synthesis. wikipedia.org MCRs are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. The development and optimization of MCRs are a significant area of research in organic chemistry, as they offer a more sustainable and atom-economical approach to synthesis compared to traditional multi-step methods. The synthesis of dihydropyridine and pyridine derivatives serves as a model system for exploring new MCR methodologies, including the use of novel catalysts and reaction conditions. These advancements not only streamline the synthesis of known compounds but also open up possibilities for creating new and diverse molecular structures.

Future Research Trajectories and Innovations in Diethyl 2 Chloropyridine 3,5 Dicarboxylate Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for environmentally benign and efficient processes. Future research in the synthesis of Diethyl 2-chloropyridine-3,5-dicarboxylate and its derivatives is expected to focus on the development of sustainable and atom-economical routes that minimize waste and maximize efficiency.

One promising avenue is the exploration of one-pot, multicomponent reactions. researchgate.netchempanda.com These reactions, which combine three or more reactants in a single synthetic operation, offer significant advantages in terms of reduced solvent usage, shorter reaction times, and higher yields. researchgate.netchempanda.com Microwave-assisted organic synthesis is another area with considerable potential for the green synthesis of pyridine (B92270) derivatives, often leading to dramatic reductions in reaction times and improved yields. researchgate.netchempanda.com

Furthermore, the development of catalytic systems that enable the direct construction of the substituted pyridine ring from simple, readily available starting materials is a key area of interest. nih.gov This approach, which avoids the pre-functionalization of starting materials, aligns with the principles of atom economy by maximizing the incorporation of reactant atoms into the final product. The use of renewable feedstocks and environmentally friendly solvents will also be crucial in the development of truly sustainable synthetic methods.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

| Starting Materials | Often complex and pre-functionalized | Simple, readily available feedstocks |

| Reaction Type | Multi-step, sequential reactions | One-pot, multicomponent reactions |

| Energy Input | High temperatures, long reaction times | Microwave irradiation, catalysis |

| Solvent Usage | Often uses hazardous organic solvents | Use of greener solvents or solvent-free conditions |

| Waste Generation | Significant byproduct formation | Minimal waste, high atom economy |

| Overall Efficiency | Lower | Higher |

Exploration of Novel Catalytic Transformations

The presence of a chlorine atom at the 2-position of this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions. Future research will undoubtedly focus on expanding the scope of these transformations to introduce a diverse range of substituents at this position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. rsc.org The development of novel catalyst systems with enhanced activity and selectivity will enable the coupling of a wider range of organometallic reagents and unsaturated partners with the 2-chloro-pyridine core. rsc.org Furthermore, the exploration of nickel-catalyzed cross-coupling reactions offers a more sustainable and cost-effective alternative to palladium-based systems. rsc.org

Beyond traditional cross-coupling, the direct C-H functionalization of the pyridine ring represents a frontier in catalytic chemistry. rsc.orgnih.gov While the electron-deficient nature of the pyridine ring in this compound makes direct C-H activation challenging, the development of innovative catalyst systems could unlock new pathways for the regioselective introduction of functional groups at the C-4 and C-6 positions. nih.govrsc.orgnih.gov

Advanced Spectroscopic and Spectrometric Techniques for Real-Time Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and the development of robust synthetic protocols. The application of advanced spectroscopic and spectrometric techniques for the real-time monitoring of reactions involving this compound is a key area for future innovation.

In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy, can provide valuable real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. researchgate.nethzdr.dedtu.dkmt.com This data can be used to optimize reaction conditions, identify reaction endpoints, and ensure process safety, particularly for highly exothermic reactions like Grignard reagent formation and subsequent coupling. researchgate.nethzdr.demt.com

Online Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time reaction monitoring, offering detailed structural information about the species present in the reaction mixture. nih.gov The integration of these advanced analytical techniques into automated synthesis platforms will enable high-throughput screening of reaction conditions and the rapid discovery of new transformations. nih.gov

Integrated Computational-Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental synthesis is becoming increasingly important in the discovery and development of new chemical reactions. For this compound, integrated computational-experimental approaches can provide valuable insights into its reactivity and guide the design of novel synthetic strategies.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reaction mechanisms, and transition states of reactions involving this compound. nih.govmdpi.com This information can be used to predict the feasibility of new reactions, understand the factors controlling regioselectivity, and design more efficient catalysts. nih.govmdpi.com For instance, DFT studies can elucidate the mechanism of transition metal-catalyzed C-H functionalization or predict the most favorable sites for nucleophilic attack. nih.govmdpi.comresearchgate.net

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design and predict the biological activity of derivatives of this compound. jneonatalsurg.comnih.govbiointerfaceresearch.com This integrated approach, which combines computational prediction with experimental validation, can accelerate the discovery of new molecules with desired properties.

Table 2: Applications of Computational Chemistry in the Study of this compound

| Computational Method | Application |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and regioselectivity, catalyst design. nih.govmdpi.comresearchgate.net |

| Molecular Docking | Prediction of binding modes and affinities of derivatives with biological targets. nih.gov |

| QSAR | Development of models to predict the biological activity of new derivatives based on their structure. biointerfaceresearch.com |

| ADMET Prediction | In-silico analysis of absorption, distribution, metabolism, excretion, and toxicity properties. jneonatalsurg.com |

Expanding the Scope of Functional Group Interconversions

The two diethyl ester groups in this compound offer versatile handles for a wide range of functional group interconversions. Future research will likely focus on exploring novel transformations of these ester groups to access a broader diversity of molecular architectures.

Selective hydrolysis of one or both ester groups can provide the corresponding carboxylic acids, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, and other esters. nih.govmdpi.com The development of chemoselective methods for the independent manipulation of the two ester groups would be a significant advancement, allowing for the synthesis of unsymmetrically substituted pyridine-3,5-dicarboxylate (B1229872) derivatives.

Furthermore, the reduction of the ester groups to the corresponding alcohols would provide access to a new class of diol-substituted pyridines. These diols could serve as valuable building blocks for the synthesis of polymers, ligands, and other complex molecules. The exploration of transition-metal-free methods for these functional group interconversions will also be an important area of research, aligning with the principles of sustainable chemistry. jiaolei.group

Q & A

Q. What are the optimal synthetic routes for preparing diethyl 2-chloropyridine-3,5-dicarboxylate?

- Methodological Answer : Two primary routes are documented:

Esterification of 3,5-pyridinedicarboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄), yielding ~82% product after purification .

Halogenation followed by carboxylation : Starting from 3,5-dibromopyridine, nucleophilic substitution with ethoxide ions can yield the diethyl ester with ~99% efficiency under optimized conditions .

Selection depends on precursor availability, scalability, and tolerance for byproducts.

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Using a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Structure Solution : Direct Methods via SHELXS-2018 .

- Refinement : SHELXL for anisotropic displacement parameters and H-atom positioning (riding model) .

Example bond angles (e.g., C4–C3–N1 = 108.11°) and torsion parameters are critical for validating stereochemistry .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Storage : Store in a locked, ventilated area (P405) away from oxidizers .

- Exposure Mitigation : Immediate eye flushing with water (>15 mins) and skin decontamination using soap/water .

- Waste Disposal : Follow local regulations for halogenated organic waste (P501) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in bond lengths/angles may arise from:

- Twinned Crystals : Use TWINABS in SHELX for data scaling .

- Disorder : Apply PART instructions in SHELXL to model split positions .

- Validation Tools : Check PLATON alerts for geometric outliers and Rint values (<5% for high-quality data) .

Q. What computational methods are used to analyze the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, Cl···π) using CrystalExplorer .

- Energy Frameworks : Assess lattice energy contributions (electrostatic, dispersion) to stability .

Q. How to design experiments to study the reactivity of the chloropyridine moiety in this compound?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., piperidine) in DMF at 80°C, monitoring progress via <sup>1</sup>H NMR for C–Cl bond cleavage .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) to functionalize the 2-position .

- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under varying pH/temperature .

Q. What strategies address low yields in this compound synthesis?

- Methodological Answer :

- Byproduct Identification : GC-MS or LC-MS to detect ester hydrolysis or dihalogenation side products .

- Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) to enhance carboxylation efficiency .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for reaction homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.